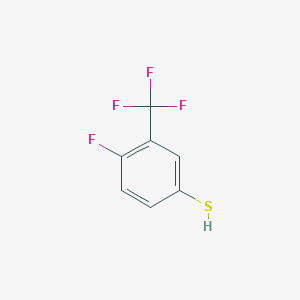

4-Fluoro-3-trifluoromethylbenzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4S/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMVICZUOVOBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275806 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-20-0 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-3-trifluoromethylbenzenethiol: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Aromatics in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine and trifluoromethyl (CF₃) groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. 4-Fluoro-3-trifluoromethylbenzenethiol, a specialized aromatic thiol, embodies these desirable characteristics, positioning it as a valuable building block in the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this compound (CAS 1208075-20-0), offering insights for its effective utilization in research and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis. While extensive experimental data for this specific compound is not widely published, its key properties can be summarized and inferred from available data and the nature of its functional groups.

| Property | Value | Source/Comment |

| CAS Number | 1208075-20-0 | - |

| Molecular Formula | C₇H₄F₄S | - |

| Molecular Weight | 196.17 g/mol | - |

| Physical State | Likely a liquid or low-melting solid at room temperature | Based on analogous compounds like 4-(Trifluoromethyl)benzenethiol which is a liquid. |

| Purity | Typically available at ≥95% | Commercial supplier data. |

Structural and Electronic Features

The this compound molecule possesses a unique arrangement of substituents that dictate its reactivity. The fluorine atom at the 4-position and the trifluoromethyl group at the 3-position are both strongly electron-withdrawing groups. This electronic pull significantly influences the properties of the aromatic ring and the thiol functionality.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of this compound: A Plausible Synthetic Pathway

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process:

-

Diazotization of 4-Fluoro-3-trifluoromethylaniline: The primary amine is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

-

Conversion of the Diazonium Salt to the Thiol: The diazonium salt is then reacted with a sulfur-containing nucleophile, followed by reduction to yield the desired thiol.

Diagram: Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for the synthesis of aryl thiols from anilines.

Step 1: Diazotization of 4-Fluoro-3-trifluoromethylaniline

-

To a stirred solution of 4-fluoro-3-trifluoromethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting aniline using a suitable method (e.g., TLC).

Causality: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. The use of a slight excess of sodium nitrite ensures the complete conversion of the aniline.

Step 2: Conversion to this compound

-

In a separate flask, a solution of potassium ethylxanthate (1.2 eq) in water is prepared and cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution is added slowly to the potassium ethylxanthate solution, with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The intermediate xanthate ester is then hydrolyzed and reduced to the thiol. This can be achieved by heating the reaction mixture with a strong base (e.g., NaOH or KOH), followed by acidification and extraction.

-

The crude product is purified by distillation under reduced pressure or column chromatography to yield pure this compound.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as GC-MS and NMR spectroscopy. The expected spectral data would include characteristic signals for the aromatic protons, the thiol proton, and the fluorine and trifluoromethyl groups in ¹H, ¹³C, and ¹⁹F NMR.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of the thiol group and the strongly electron-withdrawing substituents on the aromatic ring.

-

Nucleophilicity of the Thiol Group: The thiol group is a potent nucleophile and can readily participate in a variety of reactions, including:

-

S-alkylation: Reaction with alkyl halides or other electrophiles to form thioethers.

-

S-arylation: Participation in cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann condensation) to form diaryl sulfides.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

-

Oxidation: Oxidation to the corresponding disulfide or sulfonic acid under appropriate conditions.

-

-

Influence of Electron-Withdrawing Groups: The fluorine and trifluoromethyl groups decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAᵣ) if a suitable leaving group is present.[1] These groups also increase the acidity of the thiol proton compared to unsubstituted benzenethiol. The electron-withdrawing nature of these substituents generally deactivates the ring towards electrophilic aromatic substitution.[2][3]

Applications in Drug Discovery and Development

While specific examples of marketed drugs containing the this compound moiety are not prevalent, its potential as a building block in medicinal chemistry is significant. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the fluorine atom can modulate pKa and participate in favorable interactions with biological targets.[4] Aromatic thiols and their derivatives are present in a wide range of biologically active molecules.

This scaffold can be utilized in the synthesis of:

-

Kinase Inhibitors: The trifluoromethylphenyl group is a common motif in many kinase inhibitors, where it can occupy hydrophobic pockets in the enzyme's active site.

-

GPCR Modulators: The unique electronic and steric properties of this compound can be exploited to design ligands for G-protein coupled receptors.

-

Enzyme Inhibitors: The thiol group can act as a key interacting moiety or be used to link the molecule to other pharmacophores.

The incorporation of this building block allows for the fine-tuning of a drug candidate's properties to optimize its efficacy and safety profile.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on data for structurally related compounds, it is likely to be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing vapors or mist. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a highly functionalized building block with significant potential for application in drug discovery and materials science. Its unique combination of a reactive thiol group and strongly electron-withdrawing substituents makes it an attractive starting material for the synthesis of complex molecules with tailored properties. While detailed experimental data for this specific compound is emerging, its synthesis and reactivity can be reliably predicted based on established chemical principles. As the demand for sophisticated, fluorinated intermediates continues to grow, the importance of this compound in the synthetic chemist's toolbox is set to increase.

References

- TCI Chemicals. Safety Data Sheet: 4-(Trifluoromethyl)benzenethiol.

- Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. (Provides a basis for the proposed synthesis of the analogous thiol).

- Fisher Scientific. Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)benzoic acid.

- ThermoFisher Scientific. Safety Data Sheet: 1-Bromo-4-(trifluoromethylthio)benzene.

- Jiang, Y., Qin, Y., Xie, S., Zhang, X., Dong, J., & Ma, D. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Chemistry Portal.

- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2017). WordPress.

- Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)benzaldehyde.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Fluoro-3-(trifluoromethyl)phenol.

- Shvartsberg, M. S., & Rybalova, T. V. (2023). Electronic Effects of Conjugated Aryl Groups on the Properties and Reactivities of Di(arylethynyl)tetracenes. OSTI.GOV.

- PubChem. 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide.

- Jiang, Y., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters.

- de Oliveira, R. B., et al. (2024).

- CymitQuimica. 4-(TRIFLUOROMETHYL)THIOPHENOL.

- Wikipedia.

- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

- Google Patents. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.

- CAS Common Chemistry. 4-Nitro-3-(trifluoromethyl)benzenethiol.

- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1995). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses.

- Tokyo Chemical Industry Co., Ltd. 4-(Trifluoromethyl)benzenethiol | 825-83-2.

- ChemScene. 825-83-2 | 4-(Trifluoromethyl)benzenethiol.

- Sigma-Aldrich. 3-(Trifluoromethyl)benzenethiol | 937-00-8.

- Thermo Fisher Scientific. L12485.03 - 1-Fluoro-4-(trifluoromethylthio)benzene, 98+%.

- Google Patents. WO2018106284A1 - Benzenesulfonamide compounds and their use as therapeutic agents.

- PubChem. 4-Fluoro-3-(trifluoromethyl)benzoic acid.

- Lim, S. C., et al. (2022).

- Patent Filed by Eli Lilly and Co for Novel Compounds and Imaging Formul

- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

Sources

- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 2. osti.gov [osti.gov]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities [jelsciences.com]

- 5. tcichemicals.com [tcichemicals.com]

difference between 4-Fluoro-3-trifluoromethylbenzenethiol and 4-Fluoro-3-trifluoromethylphenol

Executive Summary

This guide provides a high-resolution technical comparison between 4-Fluoro-3-trifluoromethylbenzenethiol (Compound A) and 4-Fluoro-3-trifluoromethylphenol (Compound B). While both share the electron-deficient 4-fluoro-3-trifluoromethylbenzene scaffold—a "privileged structure" in modern drug discovery due to its metabolic robustness and lipophilicity—the substitution of the hydroxyl group (-OH) with a thiol group (-SH) fundamentally alters the molecular behavior.

This analysis is designed for medicinal chemists and process engineers deciding between these two bioisosteres. The choice dictates not only binding affinity (H-bond donor vs. hydrophobic interaction) but also the synthetic strategy (hard vs. soft nucleophile) and metabolic liability (glucuronidation vs. S-oxidation).

Physicochemical Divergence

The core difference lies in the electronic and steric properties of the chalcogen atom (Oxygen vs. Sulfur). The electron-withdrawing nature of the trifluoromethyl (

Table 1: Comparative Physicochemical Profile

| Property | 4-Fluoro-3-trifluoromethylphenol | This compound |

| CAS Number | 61721-07-1 | 1208075-20-0 |

| Functional Group | Hydroxyl ( | Thiol / Mercaptan ( |

| Acidity (pKa) | ~8.8 – 9.0 | ~5.8 – 6.2 |

| Nucleophilicity | Hard Nucleophile (Charge controlled) | Soft Nucleophile (Orbital controlled) |

| H-Bonding | Strong Donor & Acceptor | Weak Acceptor; Negligible Donor |

| LogP (Lipophilicity) | ~2.5 (Moderate) | ~3.2 (High) |

| Bond Length (Ar-X) | ~1.36 Å (Stronger bond) | ~1.75 Å (Weaker bond) |

| Physical State | Low-melting solid / Liquid | Liquid (High Stench) |

Key Insight: Acidity and Deprotonation

The

-

The Phenol requires a moderately strong base (e.g.,

, -

The Thiol is significantly more acidic due to the larger atomic radius of sulfur stabilizing the negative charge. It can be deprotonated by weak bases (e.g.,

,

Synthetic Utility & Reactivity Profiles

The reactivity of these two scaffolds is governed by Hard-Soft Acid-Base (HSAB) Theory .

Nucleophilic Substitution ( / )

-

Phenol (Hard Nucleophile): Reacts best with "hard" electrophiles (e.g., alkyl tosylates, acyl chlorides) or under

conditions with highly electron-deficient rings. The oxygen atom holds its electrons tightly, often requiring heat or polar aprotic solvents (DMF, DMSO) to facilitate attack. -

Thiol (Soft Nucleophile): The thiolate anion is highly polarizable. It reacts rapidly with "soft" electrophiles (e.g., alkyl iodides, Michael acceptors) often at room temperature.

-

Warning: The high nucleophilicity of the thiolate makes it prone to disulfide formation (

) upon exposure to air, a side reaction virtually absent in the phenol analogue.

-

Palladium-Catalyzed Cross-Coupling

-

Phenol: Widely used in Buchwald-Hartwig etherifications. The

bond is stable. -

Thiol: Sulfur is a known catalyst poison. It binds strongly to Pd, Pt, and Ni surfaces, inhibiting the catalytic cycle. Special ligands (e.g., Josiphos, Xantphos) or high catalyst loadings are often required to couple this thiol successfully.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent reaction outcomes based on the nucleophile type.

Caption: Divergent reactivity profiles. Note the Thiol's susceptibility to oxidative dimerization compared to the Phenol's stability.

Medicinal Chemistry: Bioisosterism & Metabolism[2][3]

Replacing the phenol with a thiol is a "non-classical" bioisosteric replacement.

Binding Interactions

-

Phenol: Acts as a dual H-bond donor and acceptor. It is often critical for binding in pockets with Asp/Glu (acceptor) or Lys/Arg (donor) residues.

-

Thiol: The -SH group is a poor H-bond acceptor and a very weak donor. However, the C-S bond is longer (~1.75 Å vs 1.36 Å), pushing the aromatic ring deeper into hydrophobic pockets. This is useful for optimizing hydrophobic contacts ($ \pi-\pi $ stacking) where the -OH group might incur a desolvation penalty.

Metabolic Fate

This is the most significant differentiator for in vivo stability.

-

Phenol: primarily undergoes Phase II conjugation .

-

Glucuronidation (UGTs): Rapid addition of glucuronic acid, leading to high clearance.

-

Sulfation (SULTs):[1] Formation of the sulfate ester.

-

-

Thiol: undergoes S-Oxidation and Methylation .

-

S-Methylation: Mediated by S-methyltransferases, capping the thiol.

-

Oxidation: $ -SH \rightarrow -S(O)Me \rightarrow -SO_2Me $. This can change the electronic nature from electron-donating (thiol) to strong electron-withdrawing (sulfone).

-

Experimental Protocols

Protocol A: Chemoselective Alkylation of 4-Fluoro-3-trifluoromethylphenol

Objective: Synthesis of an aryl ether without defluorination.

Reagents:

-

Phenol substrate (1.0 eq)

-

Alkyl Bromide (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetone (Reagent Grade) or DMF (Anhydrous)

Procedure:

-

Dissolution: Dissolve 1.0 g of 4-Fluoro-3-trifluoromethylphenol in 10 mL of acetone.

-

Deprotonation: Add powdered

. Stir at room temperature for 15 minutes. The solution may turn slight yellow (phenoxide formation). -

Addition: Add the alkyl bromide dropwise.

-

Reflux: Heat to reflux (56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

-

Note: Do not use excessive heat (>100°C in DMF) or strong alkoxides (

), as the para-fluorine is susceptible to

-

-

Workup: Filter off salts, concentrate filtrate, and partition between EtOAc and Water.

Protocol B: Controlled Alkylation of this compound

Objective: Synthesis of a thioether while suppressing disulfide formation.

Reagents:

-

Thiol substrate (1.0 eq)

-

Alkyl Halide (1.05 eq)

-

Cesium Carbonate (

) (1.1 eq) or Triethylamine ( -

Reducing Agent: Dithiothreitol (DTT) (0.05 eq - optional scavenger)

-

Solvent: Acetonitrile (Degassed)

Procedure:

-

Degassing (Critical): Sparge Acetonitrile with Nitrogen for 15 minutes to remove dissolved oxygen.

-

Dissolution: Dissolve 1.0 g of This compound in the degassed solvent under

atmosphere.-

Safety: Perform in a fume hood. Use bleach to neutralize glassware/spills (oxidizes stench).

-

-

Base Addition: Add

. The reaction is often exothermic; cool to 0°C if necessary. -

Alkylation: Add Alkyl Halide. Stir at Room Temperature . Heating is rarely required due to the high nucleophilicity of the thiolate.

-

Quench: Once complete (usually <1 hour), dilute with water and extract with DCM.

-

Validation: Check LCMS. If a peak at [2M-2] is observed, disulfide has formed. This can be reversed by treating the crude mixture with

and water before final purification.

-

References

-

LookChem. (2024). 4-Fluoro-3-(trifluoromethyl)phenol Properties and Supply. Retrieved from

-

Oakwood Chemical. (2024). This compound Safety and Specifications. Retrieved from

-

Meanwell, N. A. (2011). Bioisosterism in Drug Design. Journal of Medicinal Chemistry.

- Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. Wiley-Interscience. (Classic text on Thiol acidity vs Phenol).

- Hansch, C., et al. (1995). Chem-Bio Informatics Data.

-

ChemScene. (2024). 4-(Trifluoromethyl)benzenethiol Product Data. Retrieved from

Sources

electronic properties of trifluoromethyl substituted thiophenols

An In-Depth Technical Guide to the Electronic Properties of Trifluoromethyl-Substituted Thiophenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl-substituted thiophenols represent a pivotal class of molecules at the intersection of medicinal chemistry, materials science, and synthetic chemistry. The trifluoromethyl (CF₃) group, by virtue of its profound electron-withdrawing nature, imparts unique and highly tunable electronic characteristics to the thiophenol scaffold. This guide provides a comprehensive exploration of these properties, delving into the fundamental inductive and resonance effects that govern the molecule's behavior. We will examine how CF₃ substitution modulates key parameters such as acidity (pKa) and redox potential, and discuss the downstream implications for reactivity and molecular interactions. This document synthesizes theoretical principles with practical, field-proven experimental methodologies and computational approaches, offering researchers a robust framework for understanding and exploiting the electronic properties of these versatile compounds in their own research and development endeavors.

Introduction: The Strategic Importance of Fluorination in Thiophenol Chemistry

Thiophenols are foundational building blocks in organic synthesis and are integral components of numerous biologically active compounds. The thiol (-SH) group is a potent nucleophile and a key participant in various biochemical processes, including redox regulation and enzyme catalysis. The strategic modification of the thiophenol aromatic ring allows for the fine-tuning of its chemical properties, enabling precise control over its function.

Among the most powerful modifications is the introduction of a trifluoromethyl (CF₃) group. The CF₃ group is often considered a "super-halogen" due to its unique combination of properties. Its three highly electronegative fluorine atoms create an intense and localized dipole, making it one of the strongest electron-withdrawing groups in organic chemistry.[1][2] This potent inductive effect, coupled with its high lipophilicity (Hansch-Leo parameter π = 1.44), allows the CF₃ group to dramatically alter the electronic landscape of the thiophenol molecule.[3] These alterations enhance metabolic stability, improve membrane permeability, and modulate binding affinities, making trifluoromethyl-substituted thiophenols highly valuable in drug design and the development of advanced materials.[4][5][6] This guide will dissect the electronic consequences of this substitution, providing both the foundational theory and the practical means to characterize these effects.

Synthetic Access to Trifluoromethyl-Substituted Thiophenols

A brief overview of synthetic strategies is essential for contextualizing the study of these compounds. Trifluoromethyl-substituted thiophenols are not naturally occurring and must be prepared synthetically.[4] Common approaches include:

-

Nucleophilic Aromatic Substitution (SNA_r_): This classic method often involves reacting a trifluoromethyl-substituted aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene) with a sulfur nucleophile like sodium hydrosulfide.[4] The strong electron-withdrawing nature of the CF₃ group activates the aromatic ring, facilitating the substitution reaction.

-

Reduction of Disulfides: The corresponding disulfides can be synthesized and subsequently reduced to yield the desired thiophenol.

-

Modern Coupling Reactions: Copper-catalyzed coupling reactions have emerged as efficient methods for C-S bond formation, allowing for the synthesis of a wide range of substituted aryl thiols from aryl iodides and a sulfur source.[7]

The Trifluoromethyl Group: A Fundamental Electronic Influencer

The electronic impact of the CF₃ group is best understood through the lens of established physical organic principles, namely inductive and resonance effects, which are quantified by Hammett and Taft parameters.

Inductive and Resonance Effects

The CF₃ group primarily exerts its influence through a powerful electron-withdrawing inductive effect (-I) . The high electronegativity of the three fluorine atoms pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent but remains significant throughout the molecule.

The resonance effect of the CF₃ group is more complex and generally considered weak. While it does not participate in conventional resonance donation, it can exhibit hyperconjugation, which is also an electron-withdrawing effect. The Hammett constants provide a quantitative measure of the combined influence of these effects.

Quantifying Electronic Influence: Hammett (σ) and Taft (σ) Constants*

The Hammett equation (log(k/k₀) = ρσ) and the Taft equation (log(k/k₀) = ρσ + δEs) are linear free-energy relationships that quantify how substituents affect reaction rates and equilibria.[8][9] The substituent constants, σ (for aromatic systems) and σ* (for aliphatic systems), are critical indicators of a group's electronic-donating or -withdrawing strength.

The positive and large Hammett σ values for the CF₃ group confirm its strong electron-withdrawing character, particularly when placed at the para position where both inductive and resonance effects are operative.[3]

| Substituent | Hammett Constant (σ_m_) | Hammett Constant (σ_p_) |

| -CF₃ | +0.43 | +0.54 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -Cl | +0.37 | +0.23 |

| -NO₂ | +0.71 | +0.78 |

| Table 1: Comparison of Hammett constants for the trifluoromethyl group and other common substituents. |

Modulation of Core Electronic Properties

The introduction of a CF₃ group systematically alters the intrinsic properties of the thiophenol molecule. The most significant changes are observed in its acidity and redox behavior.

Acidity (pKa)

The acidity of the thiol proton is a direct reflection of the stability of its conjugate base, the thiophenolate anion (ArS⁻). The strongly electron-withdrawing CF₃ group significantly stabilizes this anion by delocalizing the negative charge away from the sulfur atom.[4] This increased stability of the conjugate base results in a more acidic parent thiol, and therefore, a lower pKa value.

The magnitude of this acidifying effect is position-dependent:

-

para-Substitution: Provides the strongest acidifying effect due to the combined influence of the -I effect and the electron-withdrawing resonance/hyperconjugation effect.

-

meta-Substitution: The effect is primarily inductive, resulting in significant acidification, though typically less than the para isomer.

-

ortho-Substitution: The effect is strong due to the proximity of the -I effect, but can be complicated by steric and potential intramolecular interactions.

| Compound | Predicted pKa |

| Thiophenol | ~6.6 |

| 3-(Trifluoromethyl)thiophenol | ~6.0 |

| 4-(Trifluoromethyl)thiophenol | 5.60 ± 0.10[4] |

| Table 2: Predicted and experimental pKa values demonstrating the acidifying effect of the CF₃ group. |

The diagram below illustrates how the para-CF₃ group stabilizes the thiophenolate anion through inductive and resonance effects.

Caption: Electronic stabilization of the thiophenolate anion by a para-CF₃ group.

Redox Potential

The redox potential of a thiophenol is related to the ease with which it can be oxidized, typically to a disulfide (ArS-SAr) or other oxidized species. This process involves the removal of electrons from the molecule's Highest Occupied Molecular Orbital (HOMO). The electron-withdrawing CF₃ group lowers the energy of all molecular orbitals, including the HOMO. A lower HOMO energy means that more energy is required to remove an electron, making the molecule more difficult to oxidize.

Therefore, trifluoromethyl-substituted thiophenols exhibit higher oxidation potentials compared to unsubstituted thiophenol. This increased resistance to oxidation is a key factor in their enhanced metabolic stability in biological systems.[6]

Nucleophilicity and Reactivity

The nucleophilicity of the sulfur atom is diminished in trifluoromethyl-substituted thiophenols.[4] The same inductive effect that pulls electron density from the aromatic ring also reduces the electron density on the sulfur atom, making it a weaker nucleophile. This has direct consequences for its reactivity in reactions such as S-alkylation and S-arylation. While the thiols are still reactive, more forcing conditions may be required compared to their non-fluorinated analogs. This modulated reactivity can be advantageous, allowing for more selective chemical transformations.

Experimental and Computational Characterization

A combination of experimental and computational techniques is crucial for a thorough understanding of the electronic properties of these molecules.

Experimental Protocols

This method relies on the different UV-Vis absorbance spectra of the protonated thiol (ArSH) and the deprotonated thiophenolate (ArS⁻).

-

Preparation: Prepare a stock solution of the trifluoromethyl-substituted thiophenol in a suitable solvent (e.g., DMSO). Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4 to 8).

-

Measurement: Add a small, constant aliquot of the thiophenol stock solution to each buffer solution in a cuvette. Ensure the final concentration is appropriate for UV-Vis analysis.

-

Data Acquisition: Record the full absorbance spectrum (e.g., 220-400 nm) for each sample.

-

Analysis: Identify a wavelength where the absorbance difference between the ArSH and ArS⁻ forms is maximal. Plot the absorbance at this wavelength versus the pH of the buffer.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa.

Caption: Workflow for experimental pKa determination using UV-Vis titration.

CV is an electrochemical technique used to probe the oxidation and reduction processes of a molecule.

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: Prepare a solution of the thiophenol in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Data Acquisition: Purge the solution with an inert gas (e.g., N₂ or Ar) to remove oxygen. Scan the potential from a non-oxidizing value to a potential sufficient to oxidize the thiophenol and back again.

-

Analysis: The resulting plot of current vs. potential (a voltammogram) will show an oxidative peak. The potential at the peak maximum (E_pa_) provides information about the oxidation potential of the compound.

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational tool for predicting and rationalizing the electronic properties of molecules.[10][11]

-

Property Calculation: DFT calculations can accurately predict properties such as HOMO/LUMO energies (which correlate with redox potentials), molecular electrostatic potential (MEP) maps (visualizing electron-rich and -poor regions), and atomic charges.

-

pKa Prediction: Advanced computational models combined with appropriate solvent models can provide reliable predictions of pKa values, complementing experimental results.

-

Mechanism Elucidation: DFT can be used to model reaction pathways, helping to understand the kinetic and thermodynamic factors that govern the reactivity of these thiophenols.

Applications in Drug Discovery and Materials Science

The unique electronic properties conferred by the CF₃ group translate directly into valuable applications.

Drug Discovery

-

Metabolic Stability: The CF₃ group increases the oxidative stability of the thiophenol moiety, making it less susceptible to metabolic degradation by enzymes such as cytochrome P450s.[6] This can lead to a longer drug half-life and improved pharmacokinetic profiles.

-

Lipophilicity and Permeability: The high lipophilicity of the CF₃ group can enhance a drug candidate's ability to cross cellular membranes, which is often crucial for reaching its biological target.[5]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the hydrogen bonding capabilities and dipole interactions of the molecule, potentially leading to stronger and more selective binding to a target protein.

-

¹⁹F NMR Probe: The fluorine atoms provide a sensitive probe for ¹⁹F NMR spectroscopy, which can be used to study drug-protein interactions in biological media without background interference.[12]

Materials Science

The ability to precisely tune the electronic properties of the aromatic ring makes these compounds attractive building blocks for advanced materials.[4] They can be incorporated into specialty polymers or used as ligands for catalysts, where the electronic nature of the ligand can be used to control the catalytic activity and selectivity of the metal center.

Conclusion and Future Outlook

The substitution of a thiophenol ring with a trifluoromethyl group is a powerful strategy for modulating its core electronic properties. The potent, electron-withdrawing nature of the CF₃ group leads to a quantifiable increase in acidity, a higher oxidation potential, and attenuated nucleophilicity. These predictable electronic shifts have profound implications, most notably in enhancing the metabolic stability and lipophilicity of drug candidates.

The continued exploration of these compounds is a promising frontier. Future research will likely focus on the synthesis and characterization of thiophenols with multiple CF₃ substituents to further amplify these electronic effects, as well as their integration into novel polymeric materials and sophisticated catalytic systems. The foundational understanding of their electronic properties, as outlined in this guide, will remain the critical underpinning for all future innovation in this field.

References

-

Wei, Z., Lou, Z., Ni, C., Zhang, W., & Hu, J. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58(72), 10024–10027. Available from: [Link]

-

Wei, Z., Lou, Z., Ni, C., Zhang, W., & Hu, J. (2022). Visible-Light-Promoted S-Trifluoromethylation of Thiophenols with Trifluoromethyl Phenyl Sulfone. Request PDF. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available from: [Link]

-

Xu, K., Tan, J., & Zhang, Z. (2018). Electrochemical Trifluoromethylation of Thiophenols with Sodium Trifluoromethanesulfinate. Request PDF. ResearchGate. Available from: [Link]

-

Wei, Z., Lou, Z., Ni, C., Zhang, W., & Hu, J. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications. RSC Publishing. Available from: [Link]

-

Carboni, F., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC. Available from: [Link]

-

The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

-

Prakash, G. K. S., et al. (2015). Trifluoromethylation of thiophenols and thiols with sodium trifluoromethanesulfinate and iodine pentoxide. Catalysis Science & Technology. RSC Publishing. Available from: [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Note: While a direct link isn't available from the search, this is a foundational review for Hammett/Taft constants. A search for this paper will lead to the source.]

-

Das, G., & Deka, R. C. (2013). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Request PDF. ResearchGate. Available from: [Link]

-

Gemoets, H., et al. (2024). Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials. ACS Publications. Available from: [Link]

-

Dalal Institute. Taft Equation. Available from: [Link]

-

Karp, J. M., et al. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. Available from: [Link]

-

J. Isabettini, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

-

Wikipedia. Taft equation. Available from: [Link]

-

Poeylaut-Palena, A. A., et al. (2021). Selection of Hammett constant σ + values for selected functional groups. ResearchGate. Available from: [Link]

-

ResearchGate. pKa Values for Thiophenols 1-7. Available from: [Link]

-

Zhang, Y., et al. (2025). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. PMC. Available from: [Link]

-

Govaerts, S., et al. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research. Available from: [Link]

-

Lumholdt, L., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

Imada, Y., et al. (2023). Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. ChemRxiv. Available from: [Link]

-

Panigrahi, G. P. (2014). Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III). Journal of Applicable Chemistry. Available from: [Link]

-

Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]

-

Hancock, J. M., et al. (2007). Experimental and Computational Studies of Substituted Terthiophene Oligomers as Electroluminescent Materials. Request PDF. ResearchGate. Available from: [Link]

-

Filo. Derive taft equation. Available from: [Link]

-

Furuya, T., et al. (2011). Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. PMC. Available from: [Link]

-

Zienert, A., et al. (2013). Structural and electronic properties of oligo- and polythiophenes modified by substituents. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Isabettini, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

-

Fonseca, G. S., et al. (2005). Competitive Hydrogenation of Alkyl-Substituted Arenes by Transition-Metal Nanoparticles: Correlation with the Alkyl-Steric Effect. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. Taft equation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 12. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the pKa of Fluorinated Benzenethiols: A Technical Guide for Advanced Organic Synthesis

Executive Summary

As a Senior Application Scientist navigating the complexities of organofluorine chemistry, I frequently encounter the unique challenges and opportunities presented by fluorinated benzenethiols. These compounds are not merely fluorinated analogs of thiophenol; the introduction of highly electronegative fluorine atoms fundamentally alters their electronic landscape. The most critical physicochemical parameter dictated by this electronic shift is the acid dissociation constant (

Electronic Effects: The Causality Behind pKa Modulation

The acidity of a thiol is governed by the thermodynamic stability of its conjugate base—the thiolate anion. In unsubstituted thiophenol, the negative charge is delocalized across the aromatic ring, yielding a

Consider pentafluorobenzenethiol (

Causality chain linking fluorine inductive effects to thiolate stabilization and synthetic utility.

Quantitative pKa Profiling

To provide a clear comparative baseline, the following table summarizes the

| Compound | Molecular Formula | Experimental / Predicted | Electronic Influence |

| Pentafluorobenzenethiol | 2.68 | Extreme -I effect from 5x F atoms | |

| 3,4-Dichloro-5-fluorothiophenol | ~5.07 (Est.) | Combined -I from Cl and F | |

| 4-Chlorothiophenol | 5.90 | Moderate -I effect from Cl | |

| 2-Fluorothiophenol | 6.00 ± 0.43 | Ortho-F inductive stabilization | |

| 4-Fluorothiophenol | 6.40 | Weak -I effect at para position | |

| Thiophenol (Reference) | 6.62 | Baseline aromatic delocalization |

Experimental Determination of pKa: A Self-Validating Protocol

Accurate

Because fluorinated benzenethiols exhibit distinct UV absorption profiles in their protonated (thiol) and deprotonated (thiolate) states ([6]), UV-Vis spectrophotometry is the optimal analytical technique. The following protocol is designed as a self-validating system: the presence of a strict isosbestic point guarantees that the system is a pure two-state acid-base equilibrium, free from oxidative degradation (e.g., disulfide formation).

Workflow for UV-Vis spectrophotometric determination of pKa with self-validating isosbestic points.

Step-by-Step UV-Vis Methodology:

-

Buffer Preparation : Prepare a series of aqueous buffers spanning pH 1.0 to 9.0. Causality: Maintain a constant ionic strength (e.g., 0.1 M NaCl) across all buffers to prevent fluctuations in the activity coefficients of the thiolate anion.

-

Stock Solution : Dissolve the fluorinated benzenethiol in anhydrous ethanol. Causality: These compounds are highly lipophilic; an organic stock ensures complete dissolution before introduction to the aqueous phase.

-

Equilibration : Spike the buffer solutions with the stock solution. Critical Constraint: Keep the final ethanol concentration below 5% v/v. Exceeding this alters the dielectric constant of the medium, artificially shifting the apparent

. -

Spectral Acquisition : Scan the samples from 200 nm to 400 nm. Self-Validation: Overlay the spectra and verify the presence of a sharp isosbestic point (typically between 230-250 nm). If the isosbestic point drifts, the thiol is likely oxidizing to a disulfide, and the data must be discarded ([6]).

-

Data Analysis : Plot the absorbance at the thiolate's

(e.g., ~263 nm) against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the precise

Strategic Applications in Organic Synthesis

The depressed

Self-Validating Protocol:

-

Base Selection : Suspend 1.1 equivalents of a mild base (e.g.,

) in anhydrous DMF. Causality: Because the -

Reagent Addition : Add 1.0 equivalent of pentafluorobenzenethiol, followed by 1.0 equivalent of the aryl halide electrophile.

-

Reaction Monitoring : Stir at room temperature. Self-Validation: Monitor the reaction by TLC. To validate the complete consumption of the highly reactive thiol, spot the TLC plate with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). A lack of yellow color upon staining confirms the quantitative conversion of the free thiol, validating the completion of the reaction.

-

Workup : Quench with water and extract with ethyl acetate. The high degree of fluorination increases the lipophilicity of the product, ensuring a clean and rapid phase separation.

Furthermore, in coordination chemistry, the stabilized pentafluorothiophenolate anion acts as an exceptional ligand. It forms robust, neutral, or anionic complexes with platinum group metals (e.g., Ru, Pt, Pd), where the electron-withdrawing nature of the ligand fine-tunes the electronic properties of the metal center for advanced catalytic applications ([3]).

References

-

Pentafluorothiophenol - Wikipedia . Source: Wikipedia. URL:[Link]

-

Thiophenol | C6H5SH | CID 7969 - PubChem - NIH . Source: PubChem. URL:[Link]

-

Theoretical modeling of pKa's of thiol compounds in aqueous solution . Source: RSC Publishing. URL:[Link]

-

ChemInform Abstract: Pentafluorobenzenethiolato Derivatives of the Platinum Group Metals . Source: ResearchGate. URL:[Link]

-

Removal of Thiophenol from Water Using Sepiolite . Source: MDPI. URL:[Link]

Sources

- 1. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentafluorothiophenol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Theoretical modeling of pKa's of thiol compounds in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Modulating Lipophilicity in Drug Design: A Technical Guide to 4-Fluoro-3-trifluoromethylbenzenethiol Derivatives

Executive Summary

In the optimization of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, the precise control of lipophilicity (LogP/LogD) is paramount. 4-Fluoro-3-trifluoromethylbenzenethiol (CAS: 1208075-20-0) represents a highly specialized, electron-deficient building block increasingly utilized in pharmaceutical and agrochemical design. This whitepaper dissects the physicochemical causality behind its extreme lipophilicity, explores the thermodynamic impact of its downstream derivatives (thioethers, sulfoxides, and sulfones), and establishes field-proven, self-validating protocols for accurately quantifying their partition coefficients.

Mechanistic Insights: The Fluorine Effect and Lipophilicity

To understand the behavior of this compound, we must analyze the additive thermodynamic contributions of its substituents. The benzene ring is functionalized with a fluorine atom (

The Hansch Parameters ( ) and Electronic Effects

Lipophilicity is mathematically modeled using Hansch hydrophobicity parameters (

Causality of Derivatization

Why must we derivatize the thiol? The strong electron-withdrawing nature of the

To exploit the intrinsic lipophilicity of this scaffold for blood-brain barrier (BBB) penetration or cellular uptake, the thiol must be "masked" via alkylation (thioethers) or oxidation (sulfoxides/sulfones).

Chemical derivatization pathway of the benzenethiol core and its corresponding impact on LogP.

Derivatization Strategies and LogP Modulation

The transformation of the thiol into various sulfur oxidation states allows chemists to dial in the exact LogP required for the target product profile. The table below summarizes the theoretical shifts in lipophilicity when derivatizing the this compound core.

| Derivative Class | Functional Group | Est. LogP Shift ( | ADMET Implication & Causality |

| Free Thiol | Baseline (~3.5) | Prone to ionization at pH 7.4; reactive with endogenous electrophiles. | |

| Thioether | Masks ionization. Maximizes passive membrane permeability and half-life. | ||

| Sulfoxide | Introduces a strong Hydrogen Bond Acceptor (HBA). Improves aqueous solubility. | ||

| Sulfone | Strong electron withdrawal. Limits CNS penetration but enhances metabolic stability. |

Experimental Workflows for LogP Determination

As a Senior Application Scientist, I mandate that the choice of analytical assay must be dictated by the predicted lipophilicity of the derivative. Relying on a single universal assay introduces critical thermodynamic artifacts.

The Microdroplet Artifact

The standard Shake-Flask method (OECD 107) is fundamentally flawed for highly lipophilic compounds (LogP > 4), such as the thioether derivatives of our core scaffold. During mechanical shaking, microscopic octanol droplets become suspended in the aqueous phase. Because the compound preferentially partitions into these droplets, analyzing the aqueous phase artificially inflates the perceived water concentration, leading to a severe underestimation of the true LogP[3].

Therefore, a bifurcated analytical workflow is required:

Logical decision tree for selecting the appropriate LogP determination assay based on lipophilicity.

Protocol A: OECD 117 (HPLC Method)

Target: Thioether derivatives (Expected LogP: 4.0 – 6.0)[4][5]. Mechanism: Utilizes a C18 reverse-phase column where retention time directly correlates with the hydrocarbon/water partition coefficient.

-

System Suitability: Equilibrate a C18 HPLC column with an isocratic mobile phase of 75:25 Methanol:Water (or pH 7.4 buffer if residual ionization is suspected).

-

Calibration: Inject a minimum of six reference standards with known, validated LogP values spanning from 2.0 to 6.0. Calculate the capacity factor (

) for each standard: -

Linear Regression: Plot

against the literature -

Execution: Inject the target thioether derivative in triplicate. Determine its

and interpolate the

Protocol B: OECD 107 (Shake-Flask Method)

Target: Sulfoxide and Sulfone derivatives (Expected LogP: 1.5 – 3.5)[3]. Mechanism: Direct thermodynamic equilibration between two immiscible phases.

-

Pre-saturation: Vigorously stir n-octanol and a pH 7.4 phosphate buffer for 24 hours to ensure mutual saturation, preventing volume shifts during the assay.

-

Partitioning Setup: To ensure the result is independent of concentration, prepare three different volume ratios of octanol to buffer (e.g., 1:1, 1:2, and 2:1) in glass centrifuge tubes.

-

Equilibration: Add a known mass of the derivative. Mechanically shake the tubes at 100 strokes/minute for exactly 30 minutes.

-

Phase Separation: Centrifuge the tubes at 2000 x g for 20 minutes. Crucial Step: This breaks any microemulsions that would otherwise cause the microdroplet artifact.

-

Quantification & Self-Validation: Carefully sample both phases using a syringe (discarding the first few drops to avoid cross-contamination). Quantify via LC-MS. Calculate the mass balance; the assay is only valid if the recovered mass is 95–105% of the initial input.

References

-

Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines Source: American Chemical Society (ACS) URL:[Link]

-

APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC Source: European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) URL:[Link]

-

OECD 117 - Partition Coefficient, HPLC Method Source: Situ Biosciences URL:[Link]

-

OECD Guidelines for the Testing of Chemicals: Partition Coefficient (n-octanol/water) Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

-

OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Source: Analytice URL:[Link]

Sources

- 1. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 4. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

suppliers and commercial availability of 4-Fluoro-3-trifluoromethylbenzenethiol

An In-Depth Technical Guide to 4-Fluoro-3-trifluoromethylbenzenethiol for Researchers and Drug Development Professionals

Introduction

This compound is a specialized organofluorine compound that holds significant interest for researchers and professionals in the field of drug discovery and development. The strategic incorporation of fluorine and trifluoromethyl groups into molecules is a well-established strategy in medicinal chemistry to enhance a variety of properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This guide provides a comprehensive overview of the commercial availability, chemical properties, plausible synthesis, and potential applications of this compound, serving as a critical resource for its utilization in research and development.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. The availability in various quantities allows for its procurement for a range of applications, from small-scale laboratory research to larger-scale synthetic operations. Below is a summary of a key supplier and the typical product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Oakwood Chemical[6] | This compound | 1208075-20-0 | C₇H₄F₄S | 196.17 | 95% | 250mg, 1g, 5g, 25g |

Note: Availability and pricing are subject to change. It is recommended to contact the supplier directly for the most current information.

Chemical Properties and Safety Data

Understanding the chemical properties and safety considerations of this compound is paramount for its proper handling and application in a laboratory setting.

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄F₄S | Oakwood Chemical[6] |

| Molecular Weight | 196.17 | Oakwood Chemical[6] |

| CAS Number | 1208075-20-0 | Oakwood Chemical[6] |

| Purity | 95% | Oakwood Chemical[6] |

Safety and Handling:

While a specific Safety Data Sheet (SDS) for this compound was not found, the hazard statements for this compound from a supplier indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

For related compounds, such as 4-Fluoro-3-(trifluoromethyl)benzaldehyde, precautionary statements include washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and removing a person to fresh air if inhaled.[7]

Plausible Synthesis Route

A common and well-documented method for the synthesis of aromatic thiols involves the reduction of the corresponding sulfonyl chloride or the diazotization of an aniline followed by reaction with a sulfur-containing nucleophile. Drawing an analogy from a patented process for the synthesis of the corresponding phenol, 4-fluoro-3-trifluoromethylphenol, a plausible route to this compound can be proposed starting from 4-fluoro-3-trifluoromethylaniline.[8][9][10]

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology:

-

Diazotization of 4-fluoro-3-trifluoromethylaniline:

-

Dissolve 4-fluoro-3-trifluoromethylaniline in an aqueous solution of a strong acid, such as sulfuric acid.

-

Cool the solution to a low temperature (typically 0-5 °C) in an ice bath.

-

Slowly add a solution of a diazotizing agent, such as sodium nitrite (NaNO₂), while maintaining the low temperature to form the corresponding diazonium salt.[8][9]

-

-

Conversion to the Thiol:

-

In a separate vessel, prepare a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH).

-

Carefully add the cold diazonium salt solution to the sulfur nucleophile solution. The diazonium group is a good leaving group and will be displaced by the hydrosulfide anion.

-

The reaction mixture is then typically warmed to room temperature to ensure the completion of the reaction.

-

The final product, this compound, can then be isolated and purified using standard techniques such as extraction and distillation or chromatography.

-

Applications in Drug Discovery and Development

The unique electronic properties of the fluorine atom and the trifluoromethyl group make this compound a valuable building block in medicinal chemistry.[1][2][4] The introduction of these moieties can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic profile.

Key Influences of Fluorine and Trifluoromethyl Groups:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The trifluoromethyl group can also block metabolic hotspots on an aromatic ring, increasing the half-life of a drug.[2][3]

-

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[2]

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity of nearby functional groups and influence non-covalent interactions with protein targets, potentially increasing binding affinity and potency.[2][5]

-

Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.

Potential Therapeutic Areas:

Given the prevalence of fluorinated compounds in approved drugs, building blocks like this compound could be utilized in the development of novel therapeutics across a wide range of areas, including:

-

Oncology

-

Neuroscience

-

Infectious Diseases

-

Inflammation and Immunology

Logical Workflow for Incorporating this compound in Drug Discovery:

Caption: Drug discovery workflow incorporating the target molecule.

Conclusion

This compound represents a valuable and strategically important building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with the well-understood benefits of fluorine and trifluoromethyl group incorporation, makes it an attractive component for the design of novel therapeutics with improved pharmacological properties. This guide provides a foundational understanding of its procurement, properties, synthesis, and potential applications, empowering researchers to leverage this unique compound in their quest for new and effective medicines.

References

- Vertex AI Search. (n.d.). 4-(Trifluoromethyl)benzenethiol, min 98%, 1 gram.

- Lab Pro. (n.d.). 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol, 1G - T1542-1G.

- Thermo Fisher Scientific. (2024, March 1). 4-Fluoro-3-(trifluoromethyl)benzaldehyde - SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, June 24). SAFETY DATA SHEET.

- Oakwood Chemical. (n.d.). This compound.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzoic acid.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). 4-(Trifluoromethyl)benzenethiol.

- Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Manufacturing Insights. (n.d.). The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol.

- ChemScene. (n.d.). 4-(Trifluoromethyl)benzenethiol.

- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)benzenethiol 97.

- Chem-Impex. (n.d.). 4-Fluoro-3-(trifluorometil)fenol.

- Thermo Fisher Scientific. (n.d.). L12485.03.

- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

- National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.

- Google Patents. (n.d.). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.

- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [oakwoodchemical.com]

- 7. fishersci.be [fishersci.be]

- 8. nbinno.com [nbinno.com]

- 9. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 10. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

Methodological & Application

Palladium-Catalyzed Cross-Coupling of Fluorinated Thiophenols: A Comprehensive Guide to Synthesis and Mechanism

An Application Guide for Researchers

Abstract

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability and altered lipophilicity.[1][2][3][4] Among these, the fluorinated aryl thioether scaffold is of particular importance. This guide provides a detailed examination of the palladium-catalyzed cross-coupling of fluorinated thiophenols with aryl halides and pseudohalides, a powerful C–S bond-forming reaction. We will explore the underlying catalytic cycle, provide field-tested experimental protocols, and offer insights into optimizing reaction parameters for a broad range of substrates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile methodology.

Introduction: The Significance of Fluorinated Aryl Thioethers

The strategic incorporation of fluorine can dramatically influence a molecule's biological activity.[3] Fluorinated aryl thioethers, in particular, are prevalent in pharmaceuticals and agrochemicals due to the unique electronic properties of the sulfur atom combined with the metabolic robustness conferred by fluorine. Traditional methods for synthesizing these compounds often require harsh conditions or multi-step sequences. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-S coupling variants, have emerged as a superior alternative, offering mild conditions, excellent functional group tolerance, and high efficiency.[5][6][7] This guide focuses on providing the causal logic behind protocol design to empower researchers to successfully apply and adapt these methods.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The palladium-catalyzed C–S cross-coupling reaction proceeds through a well-established catalytic cycle, typically involving a Pd(0)/Pd(II) manifold.[5][8][9] Each step is influenced by the choice of ligand, base, solvent, and temperature.

The three primary stages are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.[9][10]

-

Thiolate Formation & Transmetalation/Sigma-Bond Metathesis: The fluorinated thiophenol (Ar'F-SH) is deprotonated by a base to form a thiolate. This thiolate then displaces the halide on the Pd(II) center to form a palladium-thiolate complex.

-

Reductive Elimination: The two organic fragments (Ar and S-Ar'F) couple and are expelled from the palladium center, forming the desired diaryl thioether product and regenerating the active Pd(0) catalyst to continue the cycle.[5][11]

Caption: Interplay of key parameters in reaction optimization.

Application Protocol: General Procedure for C–S Coupling

This protocol provides a robust starting point for the cross-coupling of an aryl bromide with a fluorinated thiophenol. It is designed to be self-validating through careful setup and monitoring.

Materials & Equipment:

-

Reactants: Aryl bromide (1.0 mmol), Fluorinated Thiophenol (1.2 mmol, 1.2 equiv).

-

Catalyst System: tBuBrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%).

-

Base: Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 mmol, 2.0 equiv).

-

Solvent: Toluene, anhydrous (5 mL).

-

Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, inert atmosphere setup (Nitrogen or Argon), heating block or oil bath.

Step-by-Step Protocol:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), tBuBrettPhos Pd G3 precatalyst (0.02 mmol), and cesium carbonate (2.0 mmol).

-

Causality Note: Assembling the solid components first under an inert atmosphere is crucial. The Pd(0) species generated in situ is oxygen-sensitive. The use of a G3 precatalyst simplifies handling as it is air-stable. [12]2. Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.

-

-

Reagent Addition: Through the sidearm or septum, add the anhydrous toluene (5 mL) via syringe, followed by the fluorinated thiophenol (1.2 mmol).

-

Causality Note: Adding the solvent and liquid/low-melting solid reagents after establishing an inert atmosphere prevents degradation of the catalyst. A slight excess of the thiophenol ensures complete consumption of the limiting aryl halide.

-

-

Reaction: Place the sealed flask in a preheated oil bath or heating block set to 110 °C. Stir vigorously for 12-24 hours.

-

Causality Note: Vigorous stirring is essential for reactions involving heterogeneous components like Cs₂CO₃ to ensure maximum surface area contact and consistent reaction rates.

-

-

Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS to check for the disappearance of the aryl bromide.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure fluorinated aryl thioether.

Optimization and Substrate Scope

The provided protocol is a general starting point. The following table summarizes typical conditions and considerations for various substrate classes.

| Parameter | Aryl Bromides (General) | Aryl Chlorides (Challenging) | Substrates with Acidic Protons | Causality & Rationale |

| Catalyst Loading | 1-2 mol% | 2-4 mol% | 1-2 mol% | Aryl chlorides undergo slower oxidative addition, requiring a higher catalyst concentration or more active catalyst system to achieve reasonable rates. [13] |

| Ligand Choice | XPhos, RuPhos, tBuBrettPhos | tBuXPhos, CyPF-tBu | tBuBrettPhos | More electron-rich and bulky ligands are needed to activate the stronger C-Cl bond. [13] |

| Base Choice | Cs₂CO₃, K₃PO₄ | NaOtBu, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases may be needed for aryl chlorides. For sensitive substrates, milder bases like K₃PO₄ are essential to prevent side reactions. [12] |

| Temperature | 100-110 °C | 110-130 °C | 90-110 °C | Higher temperatures are often required to facilitate the difficult oxidative addition of aryl chlorides. |

| Reaction Time | 8-16 h | 12-24 h | 12-24 h | Less reactive substrates naturally require longer reaction times for complete conversion. |

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure reagents/solvent.3. Insufficiently active catalyst system for the substrate (e.g., aryl chloride). | 1. Ensure a rigorously inert atmosphere; use fresh, high-quality pre-catalyst.2. Use anhydrous solvents and purified reagents.3. Switch to a more active ligand (e.g., from XPhos to tBuXPhos); increase temperature and catalyst loading. [13] |

| Formation of Disulfide Byproduct (Ar'F-S-S-Ar'F) | Oxidation of the thiophenol. | This can happen if the system is not properly deoxygenated. Repeat the reaction with careful inert atmosphere technique. |

| Dehalogenation of Aryl Halide (Ar-H) | Competing hydrodehalogenation pathway. | This can be problematic with very active catalysts and electron-rich aryl halides. Try a slightly less active ligand, lower the temperature, or ensure the base is completely anhydrous. |

| Incomplete Reaction | 1. Catalyst deactivation.2. Insufficient reaction time. | 1. Thiol poisoning is a risk. Consider a more robust ligand like CyPF-tBu.<[13]br>2. Extend the reaction time and monitor by an appropriate analytical method. |

Conclusion

The palladium-catalyzed cross-coupling of fluorinated thiophenols is a highly reliable and versatile method for the synthesis of valuable fluorinated aryl thioethers. By understanding the mechanistic underpinnings of the catalytic cycle and the causal relationships between reaction parameters, researchers can effectively troubleshoot and optimize these transformations. The use of modern, air-stable pre-catalysts and carefully selected bulky phosphine ligands has made this reaction accessible and robust, paving the way for its broad application in drug discovery and materials science.

References

- Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. ACS Publications. (2015).

- Cross-Coupling Reactions Guide. (n.d.).

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010).

- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. (n.d.).

- Highly Active, Air-Stable Versatile Palladium Catalysts for the C−C, C−N, and C−S Bond Formations via Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. (2001).

- New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. (2020).

- Palladium-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids by Photoinduced Reductive Elimination. (n.d.).

- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Semantic Scholar. (n.d.).

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. (2014).

- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. (n.d.).

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). (2025).

- Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. (n.d.).

- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). (n.d.).

- One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. PMC. (n.d.).

- Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides. CCS Chemistry - Chinese Chemical Society. (2024).

- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).

- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025).

- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. (n.d.).

- Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Request PDF - ResearchGate. (2026).

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. (2014).

- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.).

- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023).

- A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Organic Chemistry Portal. (n.d.).

- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. (n.d.).

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (2016).

- Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Publications. (2019).

- 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning. (n.d.).

- Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. PMC. (n.d.).

- Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. (2020).